GLPG2737: A Technical Guide on its Mechanism of Action as a Type 2 Corrector for F508del CFTR
GLPG2737: A Technical Guide on its Mechanism of Action as a Type 2 Corrector for F508del CFTR
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth technical overview of GLPG2737, a novel, small-molecule Type 2 corrector developed for the treatment of Cystic Fibrosis (CF) in patients with the F508del mutation. We will explore the pathophysiology of the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, detail the specific mechanism of action by which GLPG2737 rescues this defect, present key in vitro and clinical data in structured tables, and outline the experimental methodologies used to characterize this compound.
The Pathophysiology of the F508del-CFTR Mutation
Cystic Fibrosis is an autosomal recessive disorder caused by mutations in the CFTR gene, which encodes an epithelial anion channel responsible for transporting chloride and bicarbonate ions across cell membranes.[1][2] The most prevalent mutation, occurring in approximately 80-90% of patients, is a deletion of phenylalanine at position 508 (F508del).[2][3][4]
The F508del mutation induces a critical misfolding of the CFTR protein, primarily affecting the Nucleotide-Binding Domain 1 (NBD1). This conformational defect is recognized by the endoplasmic reticulum (ER) quality control machinery, leading to the protein's premature ubiquitination and degradation by the proteasome.[5] Consequently, there is a significant reduction in the quantity of CFTR protein that is trafficked to the cell surface.[1][2] The few F508del-CFTR proteins that do escape the ER and reach the plasma membrane exhibit a secondary defect: impaired channel gating, meaning they do not open as frequently as wild-type channels to conduct ions.[3][4][6][7] This dual defect in protein quantity and function results in the classic pathophysiology of CF.[8]
GLPG2737: Mechanism of Action as a Type 2 Corrector
CFTR modulators are small molecules designed to restore the function of mutant CFTR proteins. They are broadly classified as correctors (which improve protein trafficking) and potentiators (which improve channel gating).[8] GLPG2737 is classified as a Type 2 (or C2) corrector , a pharmaco-chaperone that functions by a distinct mechanism from earlier Type 1 (C1) correctors like lumacaftor (B1684366) and tezacaftor.[1][8][9]
The primary mechanism of GLPG2737 is to aid in the conformational folding and maturation of the F508del-CFTR protein within the cell.[10] This action allows the mutant protein to bypass the ER quality control system and traffic to the cell surface. Crucially, GLPG2737 demonstrates a potent additive or synergistic effect when used in combination with a C1 corrector and a potentiator.[1][10] This suggests that C1 and C2 correctors have complementary mechanisms of action, targeting different aspects of the F508del folding defect.[10] In vitro studies have shown that the addition of GLPG2737 to a C1 corrector and a potentiator can lead to an eightfold increase in F508del-CFTR activity.[1][2][8]
An interesting characteristic of GLPG2737 is that while it rescues protein trafficking, it can also inhibit the channel's open probability.[10][11] This makes its inclusion in a combination therapy with a potentiator, which enhances channel opening, absolutely essential for achieving a functional rescue of ion transport.
Quantitative In Vitro Efficacy Data
GLPG2737 has been extensively characterized in vitro using human bronchial epithelial (HBE) cells from F508del homozygous donors and other recombinant cell lines.[10][11] Its efficacy, both alone and in combination, has been quantified relative to other known correctors.
| Parameter | Condition | Result | Reference |
| Corrector Efficacy (vs. VX-809) | GLPG2737 as single agent (CSE-HRP Assay) | 264% of VX-809 activity | [10][11][12] |
| GLPG2737 as single agent (CSE-MEM Assay) | 197% of VX-809 activity | [10][11][12] | |
| Combination Efficacy (vs. VX-809) | GLPG2737 + VX-809 (CSE-HRP Assay) | 416% of VX-809 activity | [10][11][12] |
| GLPG2737 + VX-809 (CSE-MEM Assay) | 415% of VX-809 activity | [10][11][12] | |
| Potency (EC₅₀) | GLPG2737 + Potentiator in F508del HBE cells | 497 ± 189 nM | [11] |
| GLPG2737 + C1 Corrector (GLPG2222) + Potentiator | 18 ± 6 nM | [11] | |
| Functional Activity | Triple combination (GLPG2737 + C1 Corrector + Potentiator) | ~8-fold increase in F508del-CFTR activity | [1][2][8] |
Clinical Trial Data: The PELICAN Study
GLPG2737 was evaluated in the PELICAN Phase 2a clinical trial (NCT03474042), a multicenter, randomized, double-blind, placebo-controlled study.[2][13] The trial assessed the safety and efficacy of adding GLPG2737 to a stable treatment regimen of lumacaftor/ivacaftor in adult CF patients homozygous for the F508del mutation.[13]
| Outcome Measure | Treatment Group (n=14) | Placebo Group (n=8) | LS Mean Difference (95% CI) | p-value | Reference |
| Change from Baseline in Sweat Chloride (mmol/L) at Day 28 | - | - | -19.6 (-36.0, -3.2) | 0.0210 | [13][14] |
| Absolute Change from Baseline in ppFEV₁ (%) at Day 28 | - | - | 3.4 (-0.5, 7.3) | Not Significant | [13][14] |
The results demonstrated that GLPG2737 was well tolerated and led to a statistically significant decrease in sweat chloride concentration, a direct biomarker of CFTR activity.[13] While the improvement in lung function (ppFEV₁) showed a positive trend, it did not reach statistical significance in this 28-day study.[13][14]
Key Experimental Protocols and Methodologies
The characterization of GLPG2737 involved a series of specialized in vitro assays to quantify its effect on F508del-CFTR trafficking and function.
Western Blotting for CFTR Maturation
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Objective: To distinguish between the immature, core-glycosylated form of CFTR residing in the ER (Band B, ~150 kDa) and the mature, complex-glycosylated form that has passed through the Golgi (Band C, ~170 kDa).[7][10] An effective corrector increases the ratio of Band C to Band B.
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Methodology:
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Cell Culture and Lysis: F508del-CFTR expressing cells (e.g., CFBE41o- or HEK293) are incubated with GLPG2737, a combination of modulators, or a DMSO vehicle control for 24 hours.
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Protein Extraction: Cells are lysed using RIPA buffer containing protease inhibitors. Total protein concentration is determined via a BCA assay.
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SDS-PAGE: Equal amounts of total protein are loaded and separated by molecular weight on a 6-8% polyacrylamide gel.
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Immunoblotting: Proteins are transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific to CFTR (e.g., antibody 596).[10][11]
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Detection: A secondary antibody conjugated to horseradish peroxidase (HRP) is applied, followed by an enhanced chemiluminescence (ECL) substrate. The resulting bands are visualized and quantified using a digital imaging system.
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Cell Surface Expression (CSE) Assays
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Objective: To quantify the amount of CFTR protein present at the plasma membrane.
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Methodology (CSE-HRP): [10][11]
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Cell Culture: Cells engineered to express F508del-CFTR with an external epitope tag (e.g., HA or HRP) are seeded in 96-well plates.
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Compound Incubation: Cells are treated with compounds for 24 hours to allow for correction and trafficking.
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Staining: Live, non-permeabilized cells are incubated with an anti-tag antibody conjugated to HRP. This ensures that only surface-expressed proteins are labeled.
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Detection: After washing away unbound antibody, a chemiluminescent HRP substrate is added. The light output, proportional to the amount of surface CFTR, is measured with a luminometer. Efficacy is often expressed as a percentage relative to a control corrector like VX-809.[10][11][12]
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Ussing Chamber / Transepithelial Chloride Conductance (TECC)
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Objective: To measure the net ion transport, specifically chloride secretion, across a polarized epithelial monolayer, providing a direct functional readout of CFTR activity.[10][11]
-
Methodology:
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HBE Cell Culture: Primary Human Bronchial Epithelial cells from F508del homozygous donors are cultured on permeable filter supports (e.g., Transwells) until they form a polarized, high-resistance monolayer.
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Compound Incubation: The HBE cultures are treated with correctors (e.g., GLPG2737 ± a C1 corrector) for 24-48 hours.
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Ussing Chamber Setup: The filter support is mounted in an Ussing chamber, which separates the apical and basolateral compartments. The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is measured.
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Functional Measurement: A chloride ion gradient is established. The following are added sequentially to the apical side:
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Amiloride: To block epithelial sodium channels (ENaC).
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Forskolin (FSK): To increase intracellular cAMP and activate PKA, thereby stimulating CFTR channels.[10]
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Potentiator (e.g., GLPG2451, Ivacaftor): To maximize the opening of the corrected F508del-CFTR channels.[10][11]
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CFTR Inhibitor (e.g., CFTRinh-172): To confirm that the measured current is CFTR-specific.
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Analysis: The change in Isc following FSK and potentiator addition reflects the total functional CFTR activity at the cell surface.
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Conclusion
GLPG2737 is a potent Type 2 corrector of F508del-CFTR that operates through a novel mechanism, complementary to that of Type 1 correctors. In vitro data robustly demonstrates its ability to rescue the trafficking of the mutant protein, leading to significant increases in CFTR function when used as part of a triple-combination therapy. The clinical proof-of-concept was established in the PELICAN trial, which showed a significant improvement in CFTR biomarker activity.[13] While its clinical development has been discontinued, the study of GLPG2737 provides a valuable framework for understanding the synergistic interactions between different classes of CFTR modulators and underscores the scientific rationale for targeting the F508del defect with a multi-pronged therapeutic strategy.
References
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- 6. Rescue of DeltaF508-CFTR trafficking and gating in human cystic fibrosis airway primary cultures by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual Activity of Aminoarylthiazoles on the Trafficking and Gating Defects of the Cystic Fibrosis Transmembrane Conductance Regulator Chloride Channel Caused by Cystic Fibrosis Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]
- 11. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GLPG2737 in lumacaftor/ivacaftor-treated CF subjects homozygous for the F508del mutation: A randomized phase 2A trial (PELICAN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Galapagos Plunges Following Mixed CF Trial Results and AbbVie Decision to Walk Away From Collaboration - BioSpace [biospace.com]
